4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine
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Overview
Description
4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine is a heterocyclic compound that features both a furan ring and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with amines in the presence of catalysts. For instance, the reaction of 2-furylamine with 1,3-butadiene under acidic conditions can yield the desired tetrahydropyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to scale up the production while maintaining the purity and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and tetrahydropyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are frequently used.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan and tetrahydropyridine derivatives.
Scientific Research Applications
4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 4-Furan-2-yl-1,2,3,4-tetrahydro-pyridine
- 4-Furan-2-yl-1,2,3,6-tetrahydro-pyrimidine
- 4-Furan-2-yl-1,2,3,6-tetrahydro-pyridazine
Comparison: 4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine is unique due to the presence of both a furan ring and a tetrahydropyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-(furan-2-yl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C9H11NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-3,7,10H,4-6H2 |
InChI Key |
MEYBEYBNWMRZQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CC=CO2 |
Origin of Product |
United States |
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